molecular formula C8H5BrF2O B059624 1-(5-Bromo-2,4-difluorophenyl)ethanone CAS No. 864773-64-8

1-(5-Bromo-2,4-difluorophenyl)ethanone

Cat. No. B059624
CAS RN: 864773-64-8
M. Wt: 235.02 g/mol
InChI Key: KXZHDRBQPYKHKS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-difluorophenyl)ethanone is a chemical compound with the CAS Number: 864773-64-8 . It has a molecular weight of 235.03 and a linear formula of C8H5BrF2O .


Molecular Structure Analysis

The InChI code for 1-(5-Bromo-2,4-difluorophenyl)ethanone is 1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-(5-Bromo-2,4-difluorophenyl)ethanone is a solid substance . It is stored at room temperature .

Safety and Hazards

This compound is classified under GHS07 and the signal word for it is "Warning" . It may cause eye irritation and is harmful if swallowed . It’s always recommended to handle it with appropriate safety measures .

properties

IUPAC Name

1-(5-bromo-2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZHDRBQPYKHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609789
Record name 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2,4-difluorophenyl)ethanone

CAS RN

864773-64-8
Record name 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Bromo-2',4'-difluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of AlCl3 (1040 g, 7878.7 mmol) in 1-bromo-2,4-difluorobenzene ([CAS 348-57-2], 600 g, 3108.9 mmol) was stirred for 10 min at 60° C. Acetyl chloride [CAS 75-36-5], 366 g, 4662.4 mmol) was added dropwise in the reaction mixture for 4 h at 60° C. The mixture was stirred an additional 6 h at 95° C. The reaction mixture was cooled to −10° C. Ice (2450 g) was added for 1.5 h. HCl (12 N, 1500 mL) was added and the mixture was stirred for 1 h. EtOAc (9000 mL) was added and the organic layer was washed with water, dried over Na2SO4 and filtered. After concentration, the residue was purified by column chromatography over silica gel (eluent: petroleum ether/EtOAc, 50/1) to yield I-18 (300 g, 41%).
Name
Quantity
1040 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
2450 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
reactant
Reaction Step Four
Name
Quantity
9000 mL
Type
solvent
Reaction Step Five

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